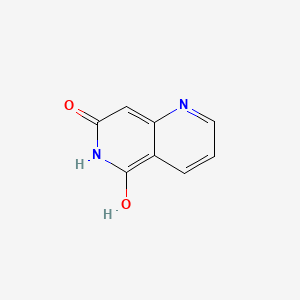

1,6-Naphthyridine-5,7-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,6-Naphthyridine-5,7-diol is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a white solid with hygroscopic properties and is soluble in water and some organic solvents such as ethanol and chloroform . This compound features two hydroxyl groups, which can participate in hydrogen bonding and other chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Naphthyridine-5,7-diol can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) . Another method involves the use of pre-prepared intermediates and specific reaction conditions, such as refluxing in concentrated hydrobromic acid .

Industrial Production Methods

the principles of green chemistry, such as solvent-free and catalyst-free synthesis, are likely to be employed to minimize environmental impact and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Naphthyridine-5,7-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine core .

Applications De Recherche Scientifique

1,6-Naphthyridine-5,7-diol has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1,6-naphthyridine-5,7-diol is not fully understood. its biological activities are believed to be related to its ability to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,8-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities and applications.

1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.

Uniqueness

1,6-Naphthyridine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its two hydroxyl groups allow for unique interactions and reactivity compared to other naphthyridine derivatives .

Activité Biologique

1,6-Naphthyridine-5,7-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, which includes various isomers known for their pharmacological properties. The synthesis of 1,6-naphthyridine derivatives typically involves methods such as the Skraup synthesis or the Doebner reaction. These methods allow for modifications that enhance biological activity and selectivity against specific targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies indicate that naphthyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 1,6-naphthyridine have been shown to inhibit bacterial growth in various strains, including resistant ones like Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticancer Potential

- Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. In vitro studies revealed its ability to induce apoptosis in human cancer cells through mechanisms involving the modulation of apoptotic pathways .

3. Antiviral Properties

- Preliminary investigations suggest that naphthyridine derivatives may possess antiviral activity against certain viruses. The exact mechanisms remain under investigation but could involve interference with viral replication processes .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Topoisomerases : Some derivatives inhibit topoisomerase enzymes crucial for DNA replication and transcription in cancer cells.

- Modulation of Apoptotic Pathways : The compound influences both intrinsic and extrinsic apoptotic pathways by altering the expression of Bcl-2 family proteins.

- DNA Gyrase Inhibition : This mechanism is particularly relevant for its antibacterial properties, disrupting bacterial DNA replication .

Propriétés

IUPAC Name |

5-hydroxy-6H-1,6-naphthyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMUIIWXUKYPAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2N=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702987 |

Source

|

| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201785-07-0 |

Source

|

| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.